![molecular formula C17H19NO6S B12498138 N-benzyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B12498138.png)
N-benzyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(N-benzyl-3,4-dimethoxybenzenesulfonamido)acetic acid is an organic compound that belongs to the class of sulfonamides. This compound features a benzyl group attached to a 3,4-dimethoxybenzenesulfonamido moiety, which is further connected to an acetic acid group. The presence of both sulfonamide and acetic acid functionalities makes this compound interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (N-benzyl-3,4-dimethoxybenzenesulfonamido)acetic acid typically involves the following steps:
Formation of the sulfonamide intermediate: The reaction begins with the sulfonation of 3,4-dimethoxyaniline using chlorosulfonic acid to produce 3,4-dimethoxybenzenesulfonyl chloride.
N-benzylation: The sulfonyl chloride is then reacted with benzylamine to form N-benzyl-3,4-dimethoxybenzenesulfonamide.
Acetylation: Finally, the N-benzyl-3,4-dimethoxybenzenesulfonamide is acetylated using chloroacetic acid under basic conditions to yield (N-benzyl-3,4-dimethoxybenzenesulfonamido)acetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are employed for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl-substituted derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor for the preparation of sulfonamide-based ligands and catalysts.
Biology:
- Investigated for its potential as an antibacterial and antifungal agent due to the presence of the sulfonamide group.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting bacterial infections.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (N-benzyl-3,4-dimethoxybenzenesulfonamido)acetic acid is primarily attributed to its sulfonamide moiety. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication. The compound may also interact with other molecular targets and pathways, contributing to its overall biological activity.
相似化合物的比较
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness: (N-benzyl-3,4-dimethoxybenzenesulfonamido)acetic acid is unique due to the presence of both benzyl and 3,4-dimethoxy groups, which may enhance its biological activity and specificity compared to simpler sulfonamides. The acetic acid functionality also provides additional sites for chemical modification, potentially leading to the development of novel derivatives with improved properties.
属性
分子式 |
C17H19NO6S |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C17H19NO6S/c1-23-15-9-8-14(10-16(15)24-2)25(21,22)18(12-17(19)20)11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,19,20) |
InChI 键 |
QPOYOTJVXXOBII-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-hydroxy-5-(3-methylphenyl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12498055.png)
![Tert-butyl 3-{[6-ethoxy-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate](/img/structure/B12498059.png)
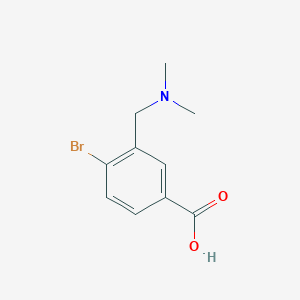
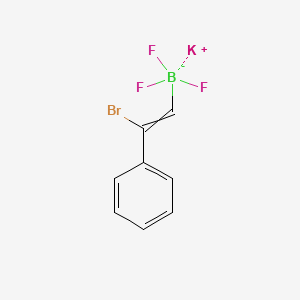
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B12498070.png)
![1-(Tert-butoxycarbonyl)-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B12498094.png)
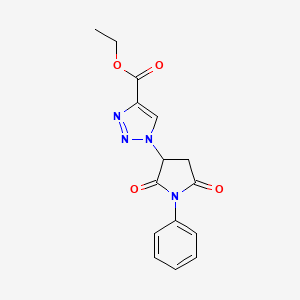
![N-[(2,4-dichlorophenyl)methyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498120.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B12498126.png)
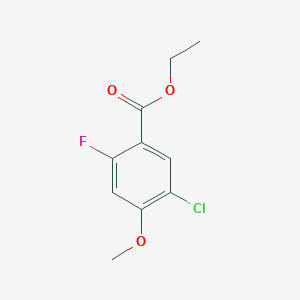
![(S)-2-[2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid](/img/structure/B12498139.png)
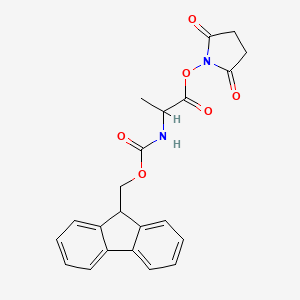
![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12498154.png)
![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12498161.png)
